molecular formula C19H24N2O2 B11314649 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11314649
M. Wt: 312.4 g/mol
InChI Key: SQHAXBPUIDOHPU-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.

    Formation of the benzamide core: This is typically done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC and DMSO.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the benzamide core yields amines.

Scientific Research Applications

3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-(2-methyl-2-butenyl)-furan: Similar furan ring structure.

    N-(2-furylmethyl)-pyrrolidine: Similar pyrrolidine and furan components.

    Benzamide derivatives: Similar benzamide core structure.

Uniqueness

What sets 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

3-methyl-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C19H24N2O2/c1-14-6-5-7-16(12-14)19(22)20-13-17(21-10-3-4-11-21)18-9-8-15(2)23-18/h5-9,12,17H,3-4,10-11,13H2,1-2H3,(H,20,22)

InChI Key

SQHAXBPUIDOHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(O2)C)N3CCCC3

Origin of Product

United States

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